molecular formula C21H17NO2 B11068195 2-benzyl-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine

2-benzyl-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine

Cat. No.: B11068195
M. Wt: 315.4 g/mol
InChI Key: RSHXZFZPGSRXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine is a complex organic compound that belongs to the class of benzofurobenzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol, benzaldehyde, and phenylmethanamine . The reaction is usually carried out under acidic conditions, such as using p-toluenesulfonic acid in toluene . The process involves the formation of intermediate compounds, which then undergo cyclization to form the final product.

Industrial Production Methods

While specific industrial production methods for 2-benzyl-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

2-benzyl-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyl-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine is unique due to its fused benzofuran and benzoxazine rings, which provide distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

2-benzyl-1,3-dihydro-[1]benzofuro[3,2-f][1,3]benzoxazine

InChI

InChI=1S/C21H17NO2/c1-2-6-15(7-3-1)12-22-13-17-18(23-14-22)10-11-20-21(17)16-8-4-5-9-19(16)24-20/h1-11H,12-14H2

InChI Key

RSHXZFZPGSRXCJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2C4=CC=CC=C4O3)OCN1CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.